molecular formula C26H35N3O9 B194479 Cinepazide maleate CAS No. 26328-04-1

Cinepazide maleate

Cat. No.: B194479
CAS No.: 26328-04-1
M. Wt: 533.6 g/mol
InChI Key: XSTJTOKYCAJVMJ-UHDJGPCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions: Cinepazide maleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify its functional groups.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cinepazide maleate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Cinnarizine: Another vasodilator used for similar indications but with different mechanisms of action.

    Flunarizine: Used for migraine prophylaxis and also acts as a vasodilator.

    Nicardipine: A calcium channel blocker used to treat high blood pressure and angina.

Uniqueness of Cinepazide Maleate: this compound is unique in its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine potentiation . This dual action makes it particularly effective in improving blood flow and reducing vascular resistance.

Properties

CAS No.

26328-04-1

Molecular Formula

C26H35N3O9

Molecular Weight

533.6 g/mol

IUPAC Name

but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;

InChI Key

XSTJTOKYCAJVMJ-UHDJGPCESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O

Appearance

Solid

melting_point

135°C

28044-44-2
26328-04-1

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-((1-pyrrolidinylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine
1-((1-pyrrolidynylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate
67350-MD
cinepazide
cinepazide maleate
MD-67350 free base
Vasodistal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinepazide maleate
Reactant of Route 2
Cinepazide maleate
Reactant of Route 3
Reactant of Route 3
Cinepazide maleate
Reactant of Route 4
Reactant of Route 4
Cinepazide maleate
Reactant of Route 5
Cinepazide maleate
Reactant of Route 6
Reactant of Route 6
Cinepazide maleate
Customer
Q & A

ANone: While the exact mechanism remains unclear, research suggests that cinepazide maleate exerts neuroprotective effects, possibly by:

  • Modulating the MAPK signaling pathway: this compound pretreatment has been shown to increase the expression of extracellular signal-regulated kinase (ERK) phosphorylation in the ischemic penumbra of rat models, potentially contributing to its neuroprotective effects. []
  • Increasing adenosine concentration: this compound might increase adenosine levels in the brain following cerebral ischemia, offering neuroprotection by potentially inhibiting inflammatory responses. []

ANone: Yes, studies indicate that this compound treatment can significantly reduce serum levels of TNF-α and ICAM-1 in acute cerebral infarct patients. This suggests a potential role in mitigating inflammation and reducing brain cell damage. []

ANone: this compound has been investigated for its potential in treating various conditions, including:

  • Acute cerebral infarction [, , , , , ]
  • Traumatic brain injury [, ]
  • Hypertensive cerebral hemorrhage [, ]
  • Vertebral-basilar artery insufficiency [, , ]
  • Diabetic foot [, ]
  • Coronary heart disease with ventricular dysfunction in diabetic patients []
  • Sudden hearing loss []
  • Diabetic peripheral neuropathy []

ANone: Several studies suggest that this compound can improve neurological function in acute cerebral infarction patients. Notably, it may be more effective than ligustrazine and citicoline in improving neurological deficits and reducing complications. []

ANone: Yes, studies have compared this compound to other treatment options:

  • In hypertensive cerebral hemorrhage, this compound showed better improvement in neurological function after microtraumatic craniopuncture compared to nimodipine. []
  • For vertebral-basilar insufficiency, this compound demonstrated superior efficacy compared to Compound Danshen Injection in improving clinical cure and effective rates. []

ANone: While generally considered safe, some studies have reported on adverse effects:

  • A comparison study indicated a lower incidence of adverse effects with this compound compared to low molecular weight dextran following digital replantation surgery. []
  • Despite its efficacy in treating vertebral-basilar insufficiency, this compound exhibited a higher incidence of adverse events compared to Compound Danshen Injection. []

ANone: A subgroup analysis of a larger clinical trial found no significant difference in blood pressure control between acute ischemic stroke patients receiving this compound and the control group, suggesting that this compound does not interfere with blood pressure management in this patient population. []

ANone: Studies have investigated the compatibility and stability of this compound injection with various infusion solvents:

  • This compound remained stable for 8 hours at 25°C when mixed with 5% glucose injection, 0.9% sodium chloride injection, fructose injection, and invert sugar injection. []
  • Similar stability was observed when mixed with xylitol injection or invert sugar injection for 24 hours at 4°C and 25°C. []

ANone: A patent describes a specific this compound injection formulation containing D-sorbierite and disodium hydrogen phosphate, aiming to reduce the content of the this compound cis-isomer during long-term storage. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.